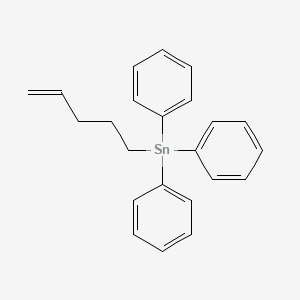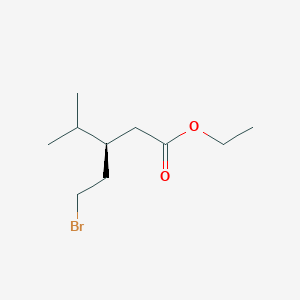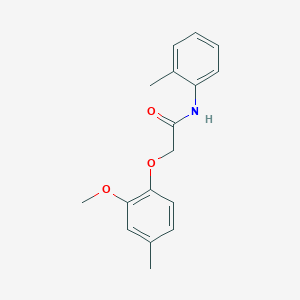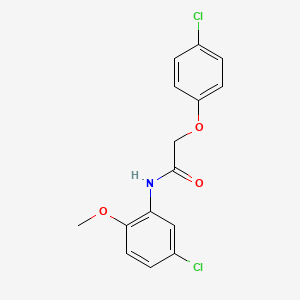
4-Pentenyl(triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-PENTEN-1-YL)TRIPHENYLTIN is an organotin compound with the molecular formula C23H24Sn. It is characterized by the presence of a triphenyltin moiety attached to a 4-penten-1-yl group. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-PENTEN-1-YL)TRIPHENYLTIN typically involves the reaction of triphenyltin chloride with 4-penten-1-yl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of (4-PENTEN-1-YL)TRIPHENYLTIN follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: (4-PENTEN-1-YL)TRIPHENYLTIN can undergo oxidation reactions, leading to the formation of oxides or hydroxides.
Reduction: This compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the triphenyltin moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products:
Oxidation: Formation of triphenyltin oxide or hydroxide.
Reduction: Formation of di- or mono-phenyltin compounds.
Substitution: Formation of various organotin derivatives depending on the substituent used.
科学的研究の応用
Chemistry: (4-PENTEN-1-YL)TRIPHENYLTIN is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and its reactivity.
Biology and Medicine: Organotin compounds, including (4-PENTEN-1-YL)TRIPHENYLTIN, have been studied for their potential biological activities. They exhibit cytotoxic properties and are being investigated for their use in anticancer therapies.
Industry: In the industrial sector, (4-PENTEN-1-YL)TRIPHENYLTIN is used as a stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC during processing and extends the material’s lifespan.
作用機序
The mechanism of action of (4-PENTEN-1-YL)TRIPHENYLTIN involves its interaction with cellular proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound’s ability to interfere with protein function makes it a potential candidate for anticancer drug development.
類似化合物との比較
- (3-PYRIDYL)TRIPHENYLTIN
- (4-METHOXYPHENYL)TRIPHENYLTIN
- (P-TOLYL)TRIPHENYLTIN
- (1-NAPHTHYL)TRIPHENYLTIN
Comparison: (4-PENTEN-1-YL)TRIPHENYLTIN is unique due to the presence of the 4-penten-1-yl group, which imparts distinct reactivity and properties compared to other triphenyltin compounds. For instance, (3-PYRIDYL)TRIPHENYLTIN contains a pyridyl group, which influences its electronic properties and reactivity differently. Similarly, (4-METHOXYPHENYL)TRIPHENYLTIN has a methoxy group that affects its chemical behavior.
特性
分子式 |
C23H24Sn |
|---|---|
分子量 |
419.1 g/mol |
IUPAC名 |
pent-4-enyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C5H9.Sn/c3*1-2-4-6-5-3-1;1-3-5-4-2;/h3*1-5H;3H,1-2,4-5H2; |
InChIキー |
JIQQGTQIIZOEEA-UHFFFAOYSA-N |
正規SMILES |
C=CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)




![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)




